molecular formula C10H14N2O2 B2502623 3-((Furan-2-ylmethyl)amino)-1-methylpyrrolidin-2-one CAS No. 1343961-63-6

3-((Furan-2-ylmethyl)amino)-1-methylpyrrolidin-2-one

Cat. No. B2502623
CAS RN: 1343961-63-6
M. Wt: 194.234
InChI Key: QFNKDKOFXQFPAJ-UHFFFAOYSA-N
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Description

The compound "3-((Furan-2-ylmethyl)amino)-1-methylpyrrolidin-2-one" is a molecule that likely contains a furan moiety linked to an amino group, which is further connected to a pyrrolidinone structure with a methyl group substitution. This type of compound could be of interest due to the biological activities associated with furan and pyrrolidine derivatives, such as their potential use in pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of furan and pyrrole derivatives can be achieved through various methods. One approach is the copper-catalyzed heterocyclodehydration of 3-yne-1,2-diols and 1-amino-3-yn-2-ol derivatives, which can yield substituted furans and pyrroles under mild conditions. This method has been shown to produce good to high yields and can be further optimized by adding water and CO2 to improve the yields of 3-acylpyrroles . Another synthetic route involves the ring-enlargement reactions of furan-derived donor-acceptor cyclopropanes, leading to symmetric and unsymmetric bispyrroles .

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" can be analyzed using techniques such as X-ray diffraction and DFT calculations. These methods provide insights into the crystal structure, geometrical parameters, and electronic properties of the molecules. For instance, a related phthalide derivative was found to crystallize in a monoclinic space group with specific unit-cell parameters, and its geometrical and electronic parameters were in good agreement with theoretical calculations .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For example, furan-2-ylmethylene thiazolidinediones have been identified as potent and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), with key pharmacophore features for potency and selectivity being identified through structure-based design and X-ray crystallography . Additionally, the chemical properties of furazan derivatives have been scrutinized, revealing the potential for acylation, oxidation, and nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and pyrrole derivatives can be influenced by their molecular structure. For instance, the presence of electron-deficient substituents on the furan ring can affect the regiochemistry of cycloaddition reactions, as observed in the synthesis of a novel spiropyrrolidine library . Furthermore, the solid-state structure of a nitro-substituted furan derivative was determined using X-ray powder diffraction, and the intermolecular interactions were analyzed using Hirshfeld surface analysis, highlighting the importance of these interactions in the molecular packing .

Scientific Research Applications

Anticancer Research

Research has identified compounds structurally related to "3-((Furan-2-ylmethyl)amino)-1-methylpyrrolidin-2-one" with significant anticancer properties. For instance, a study by Janecki et al. (2005) synthesized a series of α-alkylidene-γ-lactones and lactams, showing high cytotoxic activity against leukemia cells, highlighting the potential of these compounds in cancer therapy (Janecki, Blaszczyk, Studzian, Janecka, Krajewska, & Różalski, 2005). Another investigation by Uwabagira and Sarojini (2019) found that certain derivatives demonstrated in vitro anti-breast cancer activity, suggesting their utility in targeting specific cancer types (Uwabagira & Sarojini, 2019).

DNA Interaction and Molecular Recognition

Compounds inspired by "this compound" have been explored for their ability to interact with DNA. Muzikar et al. (2011) incorporated a furan amino acid into the scaffold of a DNA-binding hairpin polyamide, demonstrating excellent stabilization of duplex DNA and discrimination of noncognate sequences. This highlights the role of such compounds in designing selective DNA-binding agents (Muzikar, Meier, Gubler, Raskatov, & Dervan, 2011).

Enzymatic Inhibition

Research by Westaway et al. (2016) identified derivatives as inhibitors of the KDM4 and KDM5 families of histone lysine demethylases, important for regulating gene expression. These compounds showed potent inhibition and selectivity, underscoring their potential as therapeutic agents targeting epigenetic modifications (Westaway et al., 2016).

Material Science

In the field of material science, compounds based on "this compound" have been synthesized for use as insensitive energetic materials. Yu et al. (2017) synthesized derivatives that were characterized by good thermal stability and insensitivity towards impact and friction, indicating their potential in safer energetic materials (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).

properties

IUPAC Name

3-(furan-2-ylmethylamino)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12-5-4-9(10(12)13)11-7-8-3-2-6-14-8/h2-3,6,9,11H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNKDKOFXQFPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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